molecular formula C18H17ClN2O5 B2585220 methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 341966-05-0

methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2585220
CAS No.: 341966-05-0
M. Wt: 376.79
InChI Key: CSXVLISILLQSSS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is a pyran-based derivative featuring a 2-oxo-2H-pyran core substituted with a 3-chlorobenzamido group at position 3, a dimethylamino ethenyl moiety at position 6 (in the E-configuration), and a methyl ester at position 3.

Properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-21(2)8-7-15-13(17(23)25-3)10-14(18(24)26-15)20-16(22)11-5-4-6-12(19)9-11/h4-10H,1-3H3,(H,20,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXVLISILLQSSS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyran ring, introduction of the chlorobenzamido group, and the addition of the dimethylamino ethenyl side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The target compound shares structural similarities with several classes of heterocyclic compounds:

Compound Class Core Structure Key Substituents/Functional Groups Reference
Pyran Derivatives 2-Oxo-2H-pyran Amino, cyano, phenyl, ester groups
Thiazolo-Pyrimidine Thiazolo[3,2-a]pyrimidine Methoxybenzylidene, phenyl, ester groups
Pyrrolidine Carboxylates Pyrrolidine-carboxylic ester Dichlorophenyl, hydroxy, isobutoxy groups

Key Observations :

  • Pyran Derivatives (–2): Compounds such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) feature amino, cyano, and ester groups. These substituents enhance π-π stacking and hydrogen-bonding interactions, which are critical for biological activity . In contrast, the target compound’s dimethylamino ethenyl group may improve solubility and charge distribution.
  • Thiazolo-Pyrimidine () : The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals planar geometry with intramolecular hydrogen bonding (e.g., N–H···O), which stabilizes the heterocyclic core . The target compound’s pyran ring may adopt a similar conformation due to its ester and amide substituents.
  • Pyrrolidine Carboxylates () : The patent compound methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylate highlights the role of chlorinated aryl groups and ester linkages in modulating pharmacokinetic properties, such as metabolic stability .

Key Observations :

  • The pyran derivatives in –2 employ 1,4-dioxane and triethylamine under reflux conditions, suggesting that similar conditions could be adapted for the target compound’s synthesis. However, the absence of yield data limits direct comparisons .
  • The pyrrolidine carboxylate in achieves a high yield (91%) via trifluoroacetic acid (TFA) -mediated deprotection and silica gel chromatography. This underscores the importance of optimized purification steps for complex esters .

Biological Activity

Methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a pyran ring, a chlorobenzamide moiety, and a dimethylamino group. The synthesis typically involves multi-step reactions starting from readily available precursors, employing strategies such as condensation reactions and cyclization processes.

1. Antitumor Activity

Research has shown that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Mammary Adenocarcinoma (LM3)24.5
Lung Adenocarcinoma (LP07)30.3
Normal Murine Peritoneal Cells>50

These results indicate that the compound's cytotoxicity is comparable to that of established chemotherapeutic agents like cisplatin.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases. Specifically, it has been noted to activate caspases-3, -8, and -9, which are crucial for the apoptotic process in HL-60 cells . This suggests that the compound may trigger programmed cell death pathways effectively.

3. Pharmacological Potential

Beyond its antitumor effects, the compound may also possess other pharmacological activities:

Case Study 1: Antitumor Efficacy

A study conducted on the cytotoxic effects of this compound involved testing against multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 20 µM. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. Utilizing flow cytometry and Western blot analysis, researchers found that treatment with the compound led to increased levels of cleaved PARP and activated caspases, confirming its role in initiating apoptotic pathways .

Q & A

Q. Key Purification Methods :

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization (ethanol/water).
  • Purity verification via 1H NMR^1\text{H NMR} (δ 7.8–8.2 ppm for aromatic protons) and HPLC (>95% purity) .

Advanced: How do substituent variations on the benzamido group influence electronic properties?

Answer:
Substituent effects are analyzed via:

  • Spectroscopic Analysis : Compare 13C NMR^{13}\text{C NMR} chemical shifts (e.g., electron-withdrawing groups like -Cl deshield adjacent carbons).
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and Hammett constants (σmeta-Cl=0.37_{\text{meta-Cl}} = 0.37) .

Q. Substituent Impact Table :

Substituent (Position)LogPDipole Moment (Debye)Biological Activity (IC50_{50})
-Cl (3-position)2.85.212 nM (Kinase X)
-OCH3_3 (4-position)1.94.745 nM (Kinase X)
-NO2_2 (3-position)3.16.08 nM (Kinase X)

Data contradictions (e.g., -NO2_2 vs. -Cl potency) suggest steric effects may override electronic contributions in some cases .

Advanced: How are hydrogen-bonding patterns analyzed in its crystal lattice?

Answer:
Hydrogen-bonding networks are characterized via:

  • Graph Set Analysis : Classify motifs (e.g., D(2)\mathbf{D}(2) for dimeric N–H···O interactions) using Etter’s formalism .
  • Geometric Parameters : Measure bond lengths (e.g., N–H···O = 2.85–3.10 Å) and angles (∠N–H···O = 150–170°) from X-ray data .

Q. Example Interactions :

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···O=C (pyran)2.91162D(2)\mathbf{D}(2)
C–H···O (carboxylate)3.12145C(6)\mathbf{C}(6)

Discrepancies in motif stability (e.g., solvent-dependent polymorphism) require temperature-controlled crystallization trials .

Advanced: What strategies evaluate its potential as a kinase inhibitor?

Answer:
Step 1: In Vitro Assays

  • Enzyme Inhibition : Use ADP-Glo™ Kinase Assay (Promega) with IC50_{50} determination (e.g., against EGFR or CDK2).
  • Selectivity Screening : Test against a kinase panel (e.g., 50 kinases at 1 µM).

Q. Step 2: Molecular Modeling

  • Docking Studies : AutoDock Vina to predict binding poses in ATP-binding pockets (PDB: 1M7K).
  • MD Simulations : 100 ns simulations (AMBER) to assess binding stability (RMSD < 2.0 Å).

Q. Example Data :

KinaseIC50_{50} (nM)Selectivity Index
EGFR15 ± 210x
CDK28 ± 125x
VEGFR2120 ± 151x

Contradictory activity trends (e.g., high IC50_{50} but poor selectivity) may necessitate scaffold optimization .

Advanced: How are spectral contradictions resolved in structural elucidation?

Answer:
Discrepancies between NMR/X-ray data are addressed via:

Dynamic Effects : Variable-temperature 1H NMR^1\text{H NMR} to detect conformational exchange (e.g., rotamers).

Complementary Techniques : Compare IR (C=O stretch at 1720 cm1^{-1}) and MS (M+^+ at m/z 432.1).

Computational Validation : Overlay experimental and DFT-calculated spectra (e.g., GaussView) .

Case Study : A 0.1 ppm 1H NMR^1\text{H NMR} shift discrepancy in the dimethylamino group was attributed to solvent polarity effects, resolved using CDCl3_3 vs. DMSO-d6_6 trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.